[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Description
[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a piperidine-derived tertiary amine featuring a 4-fluorobenzyl group at the nitrogen atom and a methylamine substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₄H₂₀ClFN₂, with a molar mass of 274.78 g/mol (calculated). The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. This compound is structurally related to intermediates used in central nervous system (CNS) drug development, where fluorinated aromatic groups improve metabolic stability and receptor binding .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-15-13-3-2-8-16(10-13)9-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGYGZXTVFGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-71-3 | |
| Record name | 3-Piperidinamine, 1-[(4-fluorophenyl)methyl]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring substituted with a 4-fluorobenzyl group and a methylamine moiety, this compound is explored for various therapeutic applications, particularly in neurology and oncology.
- Molecular Formula : C13H20ClFN2
- Molecular Weight : 258.76 g/mol
- CAS Number : 1261235-14-6
- Structure : The compound features a piperidine ring, which is crucial for its biological activity, as it can interact with various receptors and enzymes.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The piperidine structure facilitates binding to neurotransmitter receptors, while the 4-fluorobenzyl group enhances lipophilicity, aiding in membrane permeability. The methylamine group can participate in hydrogen bonding, further influencing the compound's pharmacodynamics.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds structurally related to [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine have demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | |
| MCF-7 (Breast) | 75.3 | |
| OVCAR-3 (Ovarian) | 31.5 | |
| COV318 (Ovarian) | 43.9 |
These findings suggest that modifications to the piperidine structure can enhance the compound's efficacy against cancer cells.
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific enzymes involved in metabolic processes. For example, structural analogs have been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid signaling:
| Compound | Target Enzyme | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzoylpiperidine | MAGL | 0.84 | Competitive inhibition |
| [1-(4-FB)-Piperidine] | MAGL | 11.7 | Reversible inhibition |
The competitive nature of these interactions indicates that structural modifications can be strategically employed to enhance selectivity and potency against specific targets.
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives, including this compound. Researchers conducted molecular docking studies to elucidate binding affinities and modes of action:
- Molecular Docking Analysis : The binding mode of compounds was assessed within the active sites of target enzymes, revealing critical interactions that govern their inhibitory effects.
- Pharmacological Testing : In vitro assays demonstrated that certain derivatives exhibited enhanced selectivity for MAGL over other targets such as fatty acid amide hydrolase (FAAH), suggesting a potential pathway for therapeutic development.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Pharmacological Implications :
Analogues with Aromatic Ring Modifications
Structural Insights :
- Benzyl vs. Pyrimidinyl: Pyrimidine-containing analogs (e.g., [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl]-methanol) may target enzymes like kinases, whereas benzyl derivatives are more common in GPCR-targeted drugs .
- Sulfonyl Groups : Sulfonyl substituents (e.g., in [1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride) enhance water solubility but may reduce blood-brain barrier permeability .
Piperidine vs. Pyrrolidine Derivatives
Pharmacokinetic Considerations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
